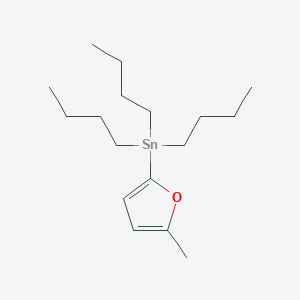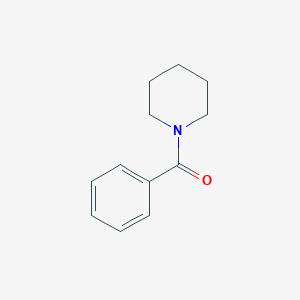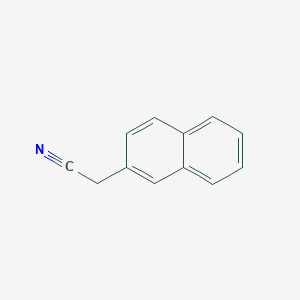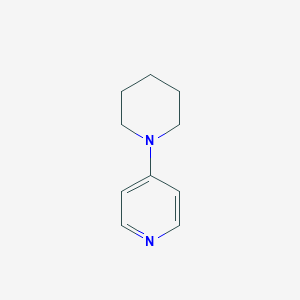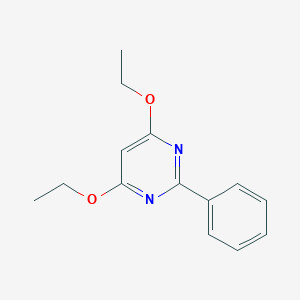
4,6-Diethoxy-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethoxy-2-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Additionally, it will list future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
4,6-Diethoxy-2-phenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activity. Additionally, it has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4,6-Diethoxy-2-phenylpyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4,6-Diethoxy-2-phenylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. Additionally, it may have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6-Diethoxy-2-phenylpyrimidine in lab experiments is its broad range of potential applications. It has been shown to exhibit activity against various types of cancer, as well as fungal and bacterial infections. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4,6-Diethoxy-2-phenylpyrimidine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and optimize its use in various applications. Finally, studies could be conducted to investigate the potential side effects of this compound and develop strategies to mitigate them.
Synthesemethoden
The synthesis of 4,6-Diethoxy-2-phenylpyrimidine can be achieved by several methods. One of the most common methods is the reaction of 2-chloro-4,6-diethoxypyrimidine with phenylmagnesium bromide. Another method involves the reaction of 2,4,6-triethoxy-5-iodopyrimidine with phenylacetylene in the presence of a palladium catalyst.
Eigenschaften
CAS-Nummer |
28824-77-3 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
4,6-diethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C14H16N2O2/c1-3-17-12-10-13(18-4-2)16-14(15-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
WGVMROQOKPEOAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)C2=CC=CC=C2)OCC |
Kanonische SMILES |
CCOC1=CC(=NC(=N1)C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



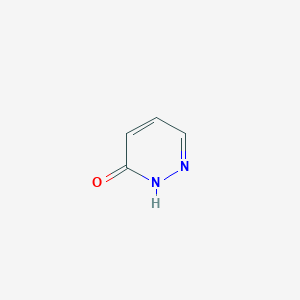
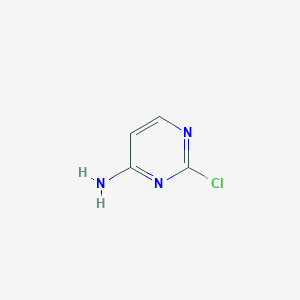
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)




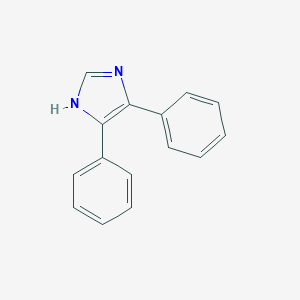
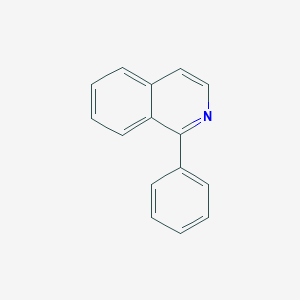
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
